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Compound of Interest

Compound Name: Nav1.8-IN-15

Cat. No.: B15585714 Get Quote

Note: The specific compound "Nav1.8-IN-15" could not be definitively identified in publicly

available scientific literature. Therefore, these application notes and protocols are based on the

well-characterized and selective Nav1.8 inhibitor, A-803467, as a representative example for

researchers investigating the role of Nav1.8 in neuropathic pain.

Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly

expressed in peripheral sensory neurons, including nociceptors.[1][2][3] It plays a crucial role in

the generation and propagation of action potentials, particularly in response to noxious stimuli.

[1][2][4] Gain-of-function mutations in Nav1.8 have been linked to painful neuropathies in

humans, highlighting its significance as a therapeutic target for chronic pain.[1] Nav1.8

contributes to hyperalgesia (increased sensitivity to pain) and allodynia (pain from non-painful

stimuli), which are hallmark symptoms of neuropathic pain.[1][2] Selective blockers of Nav1.8,

such as A-803467, offer a promising non-opioid therapeutic strategy for alleviating neuropathic

pain by reducing the hyperexcitability of sensory neurons.[5][6][7][8]

A-803467: A Selective Nav1.8 Inhibitor
A-803467 is a potent and selective small-molecule blocker of the Nav1.8 sodium channel.[5][6]

[9] It exhibits significant selectivity for Nav1.8 over other sodium channel subtypes, thereby

minimizing off-target effects.[5][6][7] Its mechanism of action involves the preferential inhibition

of Nav1.8 channels in the inactivated state, effectively reducing neuronal firing in dorsal root
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ganglion (DRG) neurons and attenuating the activity of spinal sensory neurons involved in pain

transmission.[5][9][10]

Quantitative Data for A-803467
The following tables summarize the key quantitative data for A-803467 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of A-803467
Target Species Assay IC50 Reference

Nav1.8 Human
Recombinant

Cell Line
8 nM [5][6]

Nav1.8 (TTX-R

current)
Rat DRG Neurons 140 nM [5][6]

Nav1.2 Human
Recombinant

Cell Line
≥1 µM [5][6]

Nav1.3 Human
Recombinant

Cell Line
≥1 µM [5][6]

Nav1.5 Human
Recombinant

Cell Line
≥1 µM [5][6]

Nav1.7 Human
Recombinant

Cell Line
≥1 µM [5][6]

Table 2: In Vivo Efficacy of A-803467 in Rat Neuropathic
Pain Models
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Neuropathic
Pain Model

Endpoint
Route of
Administration

ED50 Reference

Spinal Nerve

Ligation (L5/L6)

Mechanical

Allodynia

Intraperitoneal

(i.p.)
47 mg/kg [5][6]

Chronic

Constriction

Injury (CCI)

Mechanical

Allodynia

Intraperitoneal

(i.p.)
85 mg/kg [5][6]

Capsaicin-

induced

Secondary

Allodynia

Mechanical

Allodynia

Intraperitoneal

(i.p.)
≈ 100 mg/kg [5][6]

Complete

Freund's

Adjuvant (CFA)

Thermal

Hyperalgesia

Intraperitoneal

(i.p.)
41 mg/kg [5][6]

Table 3: Pharmacokinetic Properties of A-803467 in Rats
Parameter Value

Route of
Administration

Reference

Bioavailability (F) 26% Intraperitoneal (i.p.) [5]

Cmax (at 10 mg/kg) 0.35 µg/ml Intraperitoneal (i.p.) [5]

Tmax (at 10 mg/kg) 1.6 hours Intraperitoneal (i.p.) [5]

Plasma Protein

Binding
98.7% - [5]

Experimental Protocols
In Vivo Neuropathic Pain Models
This model induces mechanical allodynia, a key feature of neuropathic pain.

Procedure:
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Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g.,

isoflurane).

Make a small incision over the L5-L6 spinal region to expose the transverse processes.

Carefully dissect and isolate the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

Suture the incision and allow the animals to recover for at least two weeks to allow for the

development of stable neuropathic pain behaviors.

Confirm the development of mechanical allodynia using von Frey filaments prior to drug

administration.

This model also reliably produces neuropathic pain symptoms.

Procedure:

Anesthetize adult male Sprague-Dawley rats.

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

Place four loose chromic gut ligatures around the sciatic nerve with approximately 1 mm

spacing between them.

The ligatures should be tightened until they elicit a brief twitch in the corresponding hind

limb.

Close the incision with sutures and allow for a recovery period of at least two weeks.

Assess for mechanical allodynia using von Frey filaments before commencing the study.

Behavioral Testing: Assessment of Mechanical Allodynia
Procedure:

Acclimate the rats in individual transparent plastic cages with a wire mesh floor for at least

30 minutes before testing.
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Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar

surface of the hind paw.

A positive response is recorded as a sharp withdrawal of the paw.

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

Administer A-803467 (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle control.

Measure the PWT at various time points after administration (e.g., 30, 60, 120 minutes) to

assess the anti-allodynic effect.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on
DRG Neurons
This protocol allows for the direct measurement of the effect of A-803467 on Nav1.8 currents.

[11]

Procedure:

Isolate dorsal root ganglia (DRGs) from adult rats.

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and

dispase) and mechanical trituration.

Plate the neurons on coated coverslips and culture for a short period.

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data

acquisition system.

Use an appropriate internal solution (in the patch pipette) and external solution containing

blockers for other ion channels (e.g., potassium and calcium channels) and tetrodotoxin

(TTX) to isolate the TTX-resistant sodium currents, which are predominantly carried by

Nav1.8.

Hold the cell at a potential that inactivates most TTX-sensitive sodium channels (e.g., -40

mV).
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Apply depolarizing voltage steps to elicit Nav1.8 currents.

Record baseline currents and then perfuse the external solution containing various

concentrations of A-803467 to determine the concentration-dependent block of the Nav1.8

current.

Visualizations
Signaling Pathway of Nav1.8 in Nociception

Noxious Stimulus Nociceptive Sensory Neuron Central Nervous System

Pharmacological Intervention

Mechanical, Thermal, Chemical Neuronal Membrane Depolarization Nav1.8 Channel Activation Na+ Influx
Action Potential Generation

& Propagation Signal to Spinal Cord Pain Perception in Brain

A-803467

Inhibition

Click to download full resolution via product page

Caption: Role of Nav1.8 in the nociceptive signaling pathway and its inhibition by A-803467.

Experimental Workflow for Preclinical Evaluation of A-
803467
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Caption: Workflow for evaluating the efficacy of A-803467 in neuropathic pain models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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